Carbamic acid, N-[(1R)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]-, phenylmethyl ester
Description
Carbamic acid, N-[(1R)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]-, phenylmethyl ester is a chiral carbamate derivative featuring a hydroxyethyl group substituted with an indole moiety and a benzyl ester. Key structural attributes include:
Properties
IUPAC Name |
benzyl N-[(2R)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-12-16(10-15-11-20-18-9-5-4-8-17(15)18)21-19(23)24-13-14-6-2-1-3-7-14/h1-9,11,16,20,22H,10,12-13H2,(H,21,23)/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYGYUGZSGMKOX-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CNC3=CC=CC=C32)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601157000 | |
| Record name | Phenylmethyl N-[(1R)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601157000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61535-47-5 | |
| Record name | Phenylmethyl N-[(1R)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61535-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl N-[(1R)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601157000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Carbamic acid, N-[(1R)-2-hydroxy-1-(1H-indol-3-ylm
Biological Activity
Carbamic acid, N-[(1R)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]-, phenylmethyl ester, also known as a benzyl carbamate derivative, has garnered interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 324.4 g/mol |
| Molecular Formula | C19H20N2O3 |
| XLogP3 | 2.9 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 7 |
| Topological Polar Surface Area | 74.4 Ų |
| Complexity | 398 |
These properties suggest a moderate lipophilicity and potential for interaction with biological membranes, which is crucial for its biological activity.
Research indicates that carbamic acid derivatives can interact with various biological targets, particularly in the context of neurological disorders. The compound exhibits high-affinity binding to sodium channels, specifically inhibiting human Nav1.8 sodium channels with an IC50 value of approximately 8 nM when stimulated at half-maximal inactivation . This inhibition is significant as Nav1.8 channels are implicated in neuropathic pain pathways.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Neuroprotective Effects : Studies suggest that compounds similar to this carbamate can provide neuroprotective effects in models of cerebral ischemia, potentially through modulation of ion channel activity and reducing excitotoxicity .
- Analgesic Properties : The inhibition of sodium channels contributes to analgesic effects, making it a candidate for treating inflammatory and neuropathic pain .
Case Studies
- Neuropathic Pain Models : In animal studies, carbamate derivatives have shown a dose-dependent reduction in behavioral responses associated with neuropathic pain. This was evidenced by decreased pain sensitivity in models induced by nerve injury .
- Cerebral Ischemia : A rat model demonstrated that administration of similar carbamate compounds resulted in reduced neuronal death and improved functional outcomes post-ischemia. These findings suggest potential therapeutic applications for neurodegenerative diseases .
Comparison with Similar Compounds
Structural Analogs and Their Properties
Key Comparative Insights
Stereochemical Influence
- In contrast, compounds like [(1S,2S)-2-Hydroxycyclohexyl]carbamic Acid Phenylmethyl Ester (CAS 198422-64-9) demonstrate enantiomer-dependent pricing and synthetic demand, highlighting the commercial importance of stereochemistry .
Q & A
Q. Basic Research Focus
Q. Advanced Research Focus
- X-ray Crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (e.g., acetonitrile/water).
- Circular Dichroism (CD) : Correlate Cotton effects (220–250 nm) with enantiomeric composition .
How can hydrolysis of the phenylmethyl ester group be mitigated during storage?
Basic Research Focus
The ester group is susceptible to base-catalyzed hydrolysis. Stabilization strategies include:
- pH Control : Store in anhydrous solvents (e.g., THF) at pH 5–6.
- Lyophilization : Remove water to prevent hydrolytic cleavage .
Q. Advanced Research Focus
- Pro-drug Design : Replace the ester with a tert-butyl carbamate (Boc) group, which hydrolyzes selectively under acidic conditions.
- Encapsulation : Use liposomal formulations to shield the ester from aqueous environments .
What biological targets are associated with this compound’s structural motifs?
Q. Basic Research Focus
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
